molecular formula C16H20N4O2 B10969083 N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-N-propylethanediamide

N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-N-propylethanediamide

Cat. No.: B10969083
M. Wt: 300.36 g/mol
InChI Key: BSAVKDLSNBBFOZ-UHFFFAOYSA-N
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Description

N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-N-propylethanediamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-N-propylethanediamide typically involves the reaction of 4-methylbenzyl chloride with 1H-pyrazole-3-carboxylic acid, followed by the introduction of a propylethanediamide moiety. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-N-propylethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-N-propylethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-N-propylethanediamide stands out due to its unique structural features, such as the presence of both a pyrazole ring and a propylethanediamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H20N4O2

Molecular Weight

300.36 g/mol

IUPAC Name

N'-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]-N-propyloxamide

InChI

InChI=1S/C16H20N4O2/c1-3-9-17-15(21)16(22)18-14-8-10-20(19-14)11-13-6-4-12(2)5-7-13/h4-8,10H,3,9,11H2,1-2H3,(H,17,21)(H,18,19,22)

InChI Key

BSAVKDLSNBBFOZ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C(=O)NC1=NN(C=C1)CC2=CC=C(C=C2)C

Origin of Product

United States

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